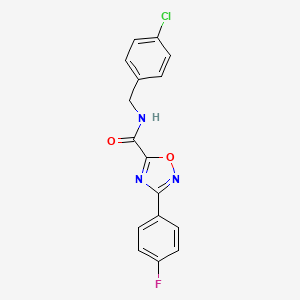![molecular formula C18H16N4O B5294496 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)
2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile, also known as SPN-1, is a novel compound with potential applications in the field of medicinal chemistry. SPN-1 is a spirocyclic compound that contains both an indole and a pyridine ring, making it an interesting target for synthetic chemists. In
Wirkmechanismus
The mechanism of action of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile involves its ability to interact with biological targets through the formation of hydrogen bonds and other non-covalent interactions. 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile inhibits CK2 activity, leading to a decrease in cell growth and proliferation. In vivo studies have shown that 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has antitumor activity in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile in lab experiments is its ability to inhibit CK2 activity in vitro. This makes it a useful tool for studying the role of CK2 in cell growth and proliferation. However, one limitation of using 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile is its relatively low potency compared to other CK2 inhibitors.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile. One direction is the development of more potent CK2 inhibitors based on the structure of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile in vivo. Additionally, 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile could be used as a lead compound for the development of anticancer agents. Finally, the role of CK2 in other biological processes could be studied using 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile as a tool.
Synthesemethoden
The synthesis of 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-1,2-dihydro-1'H-indol-3-ylidene)malononitrile. This intermediate is then reacted with 1,2-diaminocyclohexane to form the spiro[indole-3,4'-piperidine] core. The final step involves the reaction of the spiro[indole-3,4'-piperidine] core with nicotinonitrile to form 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile.
Wissenschaftliche Forschungsanwendungen
2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has potential applications in the field of medicinal chemistry due to its ability to interact with certain biological targets. One such target is the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile has been shown to inhibit CK2 activity in vitro, making it a potential lead compound for the development of anticancer agents.
Eigenschaften
IUPAC Name |
2-(2-oxospiro[1H-indole-3,4'-piperidine]-1'-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-12-13-4-3-9-20-16(13)22-10-7-18(8-11-22)14-5-1-2-6-15(14)21-17(18)23/h1-6,9H,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJXUUSOUCOTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5294419.png)

![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate](/img/structure/B5294467.png)
![[4-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5294469.png)
![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![1'-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5294482.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5294489.png)
amine hydrochloride](/img/structure/B5294495.png)
![N~4~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5294497.png)
![ethyl 4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5294505.png)